molecular formula C23H20N6O3 B2950080 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1020978-04-4

3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2950080
CAS No.: 1020978-04-4
M. Wt: 428.452
InChI Key: AMVLNOLXKYAPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(6-(Pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetically designed complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure integrates several pharmacologically active motifs: a 2H-chromen-2-one (coumarin) core known for its diverse biological activities , a piperazine carboxamide linker that can enhance solubility and provide a conformational handle, and a pyridazin-3-ylamino pyridine moiety, a common scaffold in the development of kinase inhibitors and other therapeutic agents . The strategic fusion of these elements makes this compound a valuable intermediate for probing structure-activity relationships (SAR). Researchers can utilize this molecule as a key precursor in the synthesis of targeted chemical libraries or as a probe in high-throughput screening campaigns, particularly in oncology, inflammation, and central nervous system (CNS) research. The presence of the coumarin nucleus also suggests potential for applications in developing fluorescent probes or sensors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c30-22(18-14-16-4-1-2-6-19(16)32-23(18)31)29-12-10-28(11-13-29)21-8-7-20(26-27-21)25-17-5-3-9-24-15-17/h1-9,14-15H,10-13H2,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVLNOLXKYAPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N7O2C_{21}H_{23}N_{7}O_{2} with a molecular weight of 405.5 g/mol. The structure incorporates a chromenone moiety linked to a piperazine ring, which is further substituted with a pyridazinyl group. This structural complexity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23N7O2C_{21}H_{23}N_{7}O_{2}
Molecular Weight405.5 g/mol
CAS Number1040647-35-5

Antitubercular Activity

Recent studies have highlighted the potential of compounds similar to the target compound in exhibiting significant anti-tubercular activity. For instance, derivatives containing piperazine and pyridazine rings have shown promising results against Mycobacterium tuberculosis.

  • Study Findings : A series of piperazine derivatives were synthesized and evaluated for their anti-tubercular activity. Among these, certain compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects against the bacteria . The most active derivatives also exhibited low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development.

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly against various cancer cell lines.

  • In Vitro Cytotoxicity : In studies evaluating the cytotoxic effects on different cancer cell lines, several derivatives showed significant activity. For example, compounds derived from similar scaffolds demonstrated IC50 values below 300 nM against gastric and liver cancer cell lines . Specifically, one derivative was reported to have an IC50 of 38 nM against nasopharyngeal carcinoma cells .

Case Study 1: Piperazine Derivatives

A study focusing on piperazine hybridized coumarin derivatives revealed that modifications at specific positions significantly influenced their antibacterial and anticancer activities. The introduction of halogen groups or electron-withdrawing moieties enhanced potency against Gram-positive bacteria and various cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds indicated that the presence of specific functional groups, such as methoxy or halogen substituents, correlated with increased biological activity. These findings underscore the importance of molecular modifications in optimizing therapeutic efficacy .

Chemical Reactions Analysis

Piperazine Ring Reactivity

The piperazine moiety undergoes nucleophilic substitution and acylation reactions due to its secondary amine groups:

Acylation Reactions

  • Reagents : Sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride), acyl chlorides

  • Conditions : Stirred in dichloromethane (DCM) with DIPEA at room temperature for 2–3 hours .

  • Example :
    Piperazine+R SO2ClPiperazine sulfonamide\text{Piperazine}+\text{R SO}_2\text{Cl}\rightarrow \text{Piperazine sulfonamide}
    Yield : 75–81% after column chromatography .

Alkylation Reactions

  • Reagents : Alkyl halides (e.g., methyl iodide)

  • Conditions : Reflux in acetonitrile with K2_2CO3_3.

  • Outcome : Forms quaternary ammonium salts, enhancing solubility for biological assays.

Chromenone Core Reactivity

The chromenone’s α,β-unsaturated carbonyl system participates in electrophilic and nucleophilic reactions:

Nucleophilic Aromatic Substitution

  • Site : C-3 position of the chromenone .

  • Reagents : Carboxylic acids (e.g., 2-oxo-2H-chromene-3-carboxylic acid)

  • Conditions : Coupling via HOBt/EDC·HCl in DMF with DIPEA .
    Chromenone 3 carboxylic acid+PiperazineAmide product\text{Chromenone 3 carboxylic acid}+\text{Piperazine}\rightarrow \text{Amide product}
    Yield : 61% after crystallization .

Electrophilic Attack

  • Reagents : Bromine in acetic acid

  • Outcome : Bromination at the C-6 position of the chromenone ring .

Pyridazine and Pyridine Reactivity

The pyridazine ring’s electron-deficient nature and pyridine’s basicity enable distinct transformations:

Pyridazine Ring Functionalization

Reaction TypeReagents/ConditionsOutcomeYieldSource
Nucleophilic Aromatic Substitution Amines (e.g., 4-methylpyridin-2-amine), K2_2CO3_3, DMF, 80°CSubstitution at C-6 position60–70%
Metal-Catalyzed Cross-Coupling Pd(PPh3_3)4_4, arylboronic acidsSuzuki coupling at C-3/C-665–75%

Pyridine Modifications

  • Coordination Chemistry : Binds transition metals (e.g., Cu2+^{2+}) via lone pairs on nitrogen.

  • Protonation : Occurs at pH < 3 due to pKa ≈ 2.5, altering H-bonding capacity .

Stability and Side Reactions

  • Hydrolysis : The chromenone carbonyl is susceptible to base-mediated hydrolysis (pH > 10).

  • Oxidation : Piperazine forms N-oxide derivatives under strong oxidizing conditions (e.g., H2_2O2_2).

  • Thermal Decomposition : Degrades above 250°C, releasing CO and NH3_3.

Analytical Monitoring

  • TLC : Silica gel plates (hexane:ethyl acetate = 6:4) for reaction progress .

  • NMR : 1H^1\text{H} NMR confirms substitution patterns (e.g., pyridazine C-6 NH at δ 8.2 ppm) .

  • Mass Spectrometry : ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 409.9) .

This compound’s multifunctional architecture supports diverse reactivity, enabling tailored modifications for pharmacological and materials science applications. Strategic functionalization of its piperazine, chromenone, and pyridazine moieties provides a versatile platform for developing targeted bioactive agents.

Comparison with Similar Compounds

Structural Variations in Pyridazine Substituents

The pyridazine ring in the target compound is a key site for structural diversification. Analogues with different substituents exhibit distinct physicochemical and pharmacological profiles:

Compound Name Substituent on Pyridazine Molecular Formula Molecular Weight Reported Activity/Notes
3-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one p-Tolyl C25H22N4O3 426.5 Structural analogue; no activity data
3-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one 4-Methylpyridin-2-ylamino C24H22N6O3 442.5 Enhanced hydrogen-bonding potential
3-(4-(6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one 3,4,5-Trimethyl-1H-pyrazol-1-yl C24H24N6O3 444.5 Increased steric bulk; unknown activity
3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one Triazolo-pyrimidinyl C25H21N7O3 467.5 Potential kinase inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., triazolo-pyrimidinyl) may enhance binding to enzymes like kinases .
  • Bulky substituents (e.g., trimethylpyrazolyl) could reduce bioavailability due to steric hindrance .
  • Amino-linked pyridinyl groups (e.g., 4-methylpyridin-2-ylamino) improve solubility and target engagement .

Piperazine-Carbonyl Modifications

The piperazine-1-carbonyl group is a common pharmacophore in coumarin derivatives. Modifications here influence pharmacokinetics:

Compound Name Piperazine Modification Biological Activity
3-(4-(Sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives (6a–e) Sulphonyl groups Antimicrobial activity
7-Methoxy-4-{3-[4-(4-methyl-benzyl)-piperazin-1-yl]-propoxy}-3-phenyl-chromen-2-one 4-Methylbenzyl substitution Anticancer screening
Target Compound Unmodified piperazine-carbonyl Hypothesized kinase inhibition

Key Observations :

  • Sulphonyl derivatives exhibit antimicrobial properties, likely due to enhanced electrophilicity .
  • Benzyl-substituted piperazines (e.g., 4-methylbenzyl) may improve blood-brain barrier penetration .

Coumarin Core Variations

The coumarin scaffold itself is modified in some analogues to optimize activity:

Compound Name Coumarin Modification Activity
4-((4-(7-Hydroxy-2-oxo-2H-chromen-3-carbonyl)piperazin-1-yl)methyl)picolinaldehyde (J1) 7-Hydroxy substitution Cytotoxicity against cancer cells
Copper(II) complexes of coumarin-triapine derivatives Metal coordination Enhanced RNR inhibition

Key Observations :

  • Hydroxy groups (e.g., 7-position) enhance metal chelation and cytotoxicity .
  • Metal complexes (e.g., Cu(II)) show improved enzyme inhibition, likely due to redox activity .

Q & A

Q. What are the key steps in synthesizing 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?

The synthesis involves multi-step coupling reactions. A general approach includes:

  • Step 1 : Preparation of the pyridazinone core via condensation of pyridin-3-amine with a pyridazine derivative under reflux in ethanol (60–80°C, 5–6 hours) .
  • Step 2 : Functionalization of the piperazine moiety using a carbonyl linker (e.g., 2-oxo-2H-chromene-3-carbonyl chloride) in anhydrous conditions with a base like triethylamine .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C-NMR : To confirm proton environments (e.g., coumarin carbonyl at δ ~160 ppm, pyridazine NH at δ ~10 ppm) .
  • IR Spectroscopy : Identification of carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/amine groups (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbonyl group.
  • Avoid exposure to moisture, static discharge, and direct light .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the pyridazinone-piperazine intermediate?

  • Catalyst Screening : Test bases like piperidine or DBU to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol; higher dielectric constants may improve nucleophilic substitution .
  • Temperature Control : Use microwave-assisted synthesis (100–120°C) to reduce reaction time and improve yield .

Q. What strategies are recommended for resolving contradictions in biological activity data across structural analogs?

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyridazine vs. coumarin) using in vitro assays .
  • Metabolic Stability Testing : Assess hepatic microsome degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Computational Docking : Map binding interactions with target proteins (e.g., kinases) to rationalize potency variations .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • pH-Dependent Degradation Studies : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC over 24 hours .
  • Forced Degradation : Expose to heat (60°C), UV light, and oxidizing agents (H₂O₂) to identify degradation products .

Q. What experimental designs are suitable for assessing synergistic effects with other pharmacophores?

  • Factorial Design : Vary molar ratios of the compound with co-administered agents (e.g., kinase inhibitors) and measure synergy via Chou-Talalay combination indices .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics when combined with partner molecules .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous media during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
  • Prodrug Derivatization : Introduce phosphate or PEG groups to the coumarin moiety to enhance hydrophilicity .

Q. What analytical techniques are recommended for detecting trace impurities?

  • LC-MS/MS : Employ a C18 column (2.6 µm particle size) with a methanol/water gradient (0.1% formic acid) for sensitivity down to 0.1% impurity levels .
  • NMR Spiking : Add reference standards of known byproducts (e.g., dehalogenated analogs) to identify contaminants .

Q. How to design a robust protocol for scaling up synthesis without compromising purity?

  • Process Analytical Technology (PAT) : Integrate real-time FTIR monitoring during reflux to track intermediate formation .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.